molecular formula C14H14N6O B12246274 N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12246274
M. Wt: 282.30 g/mol
InChI Key: CBIGSYXAFHCOLZ-UHFFFAOYSA-N
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Description

N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Dimethylformamide (DMF), toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism by which N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its combination of pyridine and pyrazole moieties, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a distinct set of molecular targets, potentially leading to novel therapeutic applications .

Properties

Molecular Formula

C14H14N6O

Molecular Weight

282.30 g/mol

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C14H14N6O/c1-21-14-11(4-2-5-15-14)9-16-12-8-13(18-10-17-12)20-7-3-6-19-20/h2-8,10H,9H2,1H3,(H,16,17,18)

InChI Key

CBIGSYXAFHCOLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CNC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

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